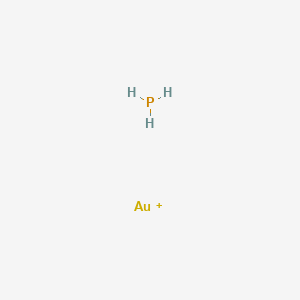

gold(1+);phosphane

Description

Significance in Organometallic Chemistry and Catalysis

In the realm of organometallic chemistry, gold(I) phosphane complexes are of paramount importance. The phosphine (B1218219) ligands, with their strong σ-donating capabilities, play a crucial role in stabilizing the gold(I) center. rsc.org This stabilization prevents the reduction of Au(I) to metallic gold (Au(0)), a common deactivation pathway for many gold catalysts. wikipedia.org The linear, two-coordinate geometry typically adopted by these complexes is a defining characteristic, influencing their reactivity and catalytic behavior. wikipedia.orgresearchgate.net

The utility of gold(I) phosphane complexes as catalysts is a major driver of research in this area. They have proven to be powerful catalysts for a variety of organic transformations, particularly those involving the activation of carbon-carbon multiple bonds. sigmaaldrich.combeilstein-journals.org These complexes facilitate the formation of C-C, C-N, and C-O bonds, enabling the construction of complex molecular architectures under mild reaction conditions. sigmaaldrich.com Their high functional group tolerance and the ability to promote regio-, diastereo-, and enantioselective reactions make them highly valuable tools in modern organic synthesis. sigmaaldrich.compolyu.edu.hk

Historical Context of Gold(I) Coordination Chemistry with Phosphine Ligands

The study of gold chemistry has a long history, with early work focusing on the extraction and purification of the metal. wiley-vch.de The development of organogold chemistry, and specifically the use of phosphine ligands, marked a significant advancement in the field. wikipedia.org The synthesis of stable, well-defined gold(I) phosphine complexes was a critical step that propelled gold into the forefront of transition metal catalysis. wikipedia.orgsigmaaldrich.com Pioneers in the field, such as Hashmi, Toste, and Echavarren, have been instrumental in demonstrating the broad synthetic potential of these catalysts. sigmaaldrich.com

Early investigations into the coordination chemistry of gold(I) with phosphines laid the groundwork for understanding their fundamental properties. The linear P-Au-X or P-Au-P arrangement was identified as the most favored coordination geometry, a preference attributed to relativistic effects that strengthen the Au-ligand bond. researchgate.net The development of various phosphine ligands, from simple trialkyl- and triarylphosphines to more complex chiral and bifunctional systems, has been crucial in tuning the steric and electronic properties of the resulting gold(I) complexes, thereby expanding their catalytic scope. polyu.edu.hknih.govsigmaaldrich.com

Scope and Research Focus

Current research on gold(I) phosphane complexes is broad and multifaceted. A significant area of focus remains the development of novel catalytic applications. This includes the design of new ligands to achieve higher efficiency, selectivity, and enantioselectivity in a wide range of reactions. polyu.edu.hknih.gov The exploration of tandem and cascade reactions catalyzed by gold(I) phosphine complexes to build molecular complexity in a single step is an active area of investigation. beilstein-journals.org

Furthermore, there is a growing interest in the photophysical properties of these complexes. rsc.orgresearchgate.net The functionalization of phosphine ligands with chromophores has led to the development of luminescent gold(I) complexes with potential applications in optoelectronic devices, sensors, and bioimaging. rsc.orgresearchgate.net Mechanistic studies, employing both experimental and computational techniques, are also a key research focus, aiming to provide a deeper understanding of the bonding, reactivity, and catalytic cycles of these fascinating compounds. acs.orgresearchgate.netrsc.org

Properties

CAS No. |

128444-82-6 |

|---|---|

Molecular Formula |

AuH3P+ |

Molecular Weight |

230.964 g/mol |

IUPAC Name |

gold(1+);phosphane |

InChI |

InChI=1S/Au.H3P/h;1H3/q+1; |

InChI Key |

UEBNXKXVIXXGAM-UHFFFAOYSA-N |

Canonical SMILES |

P.[Au+] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Preparations

Strategies for Mononuclear Gold(I);Phosphane Complex Synthesis

The creation of mononuclear gold(I) phosphane complexes is a cornerstone of gold chemistry, providing the fundamental building blocks for more complex structures and catalytic systems.

Reactions from Gold(I) Halide Precursors

A primary and straightforward route to mononuclear gold(I) phosphane complexes involves ligand substitution reactions starting with gold(I) halide precursors. A commonly used precursor is chloro(tetrahydrothiophene)gold(I), [AuCl(tht)], due to its convenient reactivity. The reaction typically involves combining the [AuCl(tht)] precursor with a stoichiometric amount of a phosphine (B1218219) or diphosphine ligand in a suitable organic solvent such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF). academie-sciences.fr This substitution displaces the labile tetrahydrothiophene (B86538) ligand to yield the desired phosphane-gold(I) halide complex. academie-sciences.fr

For instance, a series of complexes with the general formula [AuX{P(C6H4-4-OMe)3}] (where X = Cl, Br, I) have been synthesized using this approach. rsc.org Similarly, reacting [AuCl(tht)] with the diphosphine ligand 2,6-bis(diphenylphosphinomethyl)pyridine (DPPMPY) in a 2:1 ratio in DCM yields the dinuclear complex DPPMPY(AuCl)2. ub.edu While the goal is often mononuclear complexes, the stoichiometry and nature of the ligand are critical; using a 2:1 gold-to-ligand ratio with cis-1,2-bis(diphenylphosphino)ethene (cis-bdppe) unsuccessfully produced a dinuclear species, instead yielding a mononuclear complex with a tetrahedrally coordinated gold(I) center. academie-sciences.fr

An alternative, solvent-free approach is mechanochemistry. This method has been successfully employed for the rapid synthesis of Au(diphos)X complexes, where 'diphos' represents ligands like XantPhos. The solid-state reaction between the gold precursor and the diphosphine ligand can be completed in as little as four minutes, offering a greener and highly efficient route with yields of up to 98%. rsc.orgresearchgate.net

Table 1: Synthesis of Mononuclear Gold(I) Phosphane Complexes from Halide Precursors

| Gold(I) Precursor | Phosphane Ligand | Solvent/Method | Product | Reference |

|---|---|---|---|---|

| [AuCl(tht)] | Generic Phosphines (PR3) | DCM, Chloroform, or THF | [AuCl(PR3)] | academie-sciences.fr |

| [AuCl(tht)] | Tris(4-methoxyphenyl)phosphine | Not Specified | [AuCl{P(C6H4-4-OMe)3}] | rsc.org |

| Gold(I) Halide | XantPhos | Mechanochemistry (LAG) | Au(XantPhos)X | rsc.orgresearchgate.net |

| [AuCl(tht)] | DPPMPY | Dichloromethane (CH2Cl2) | DPPMPY(AuCl)2 | ub.edu |

Utilization of Secondary Phosphine Oxide Ligands

Secondary phosphine oxides (SPOs) have emerged as versatile ligands for synthesizing gold(I) complexes. A series of novel SPO-gold(I) complexes have been prepared and characterized. researchgate.netacs.org X-ray crystallography studies revealed that these complexes often form dimeric structures that are interconnected by O–H···Cl hydrogen bonds. researchgate.netacs.org The synthesis of these complexes provides precursors for catalytically active species. For example, the air-stable gold(I) precursor, [(tert-butyl(naphthalen-1-yl)phosphine oxide)AuCl]2, is synthesized and then used for the creation of gold nanoparticles via reduction with sodium borohydride (B1222165) (NaBH4). researchgate.net The SPO ligand is not merely a stabilizer but can play a crucial role in catalytic mechanisms, such as the heterolytic dissociation of H2 in hydrogenation reactions. researchgate.net

Synthesis of Cationic Gold(I);Phosphane Complexes

Cationic gold(I) phosphane complexes are highly important as homogeneous catalysts, particularly for reactions involving the activation of carbon-carbon multiple bonds. pnas.org A prevalent synthetic strategy involves halide abstraction from a neutral phosphine-gold(I)-halide precursor. pnas.orgacs.org This is typically achieved by treating the halide complex with a silver salt of a non-coordinating anion, such as silver hexafluoroantimonate (AgSbF6) or silver tetrafluoroborate (B81430) (AgBF4). ub.edupnas.org The silver cation precipitates as a silver halide (e.g., AgCl), leaving the cationic gold(I) complex in solution with the non-coordinating counter-anion. pnas.orgacs.org

This method has been used to prepare a variety of cationic complexes. For example, reacting (t-Bu)2(o-biphenyl)phosphine gold chloride with AgSbF6 generates the corresponding cationic gold complex. acs.org This general strategy has also been applied to synthesize cationic bis(phosphine) gold(I) complexes, such as [Au{P(C6H4-4-OMe)3}2]PF6, and heterobimetallic species. rsc.orgrsc.org The choice of phosphine ligand is critical, as initial attempts to generate certain cationic complexes with the more electron-deficient triphenylphosphine (B44618) ligand led to decomposition, highlighting the need for sufficiently electron-donating phosphines to stabilize the cationic gold center. acs.org

Table 2: Synthesis of Cationic Gold(I) Phosphane Complexes

| Precursor Complex | Reagent for Halide Abstraction | Cationic Product | Reference |

|---|---|---|---|

| (t-Bu)2(o-biphenyl)phosphine gold chloride | AgSbF6 | {[(t-Bu)2(o-biphenyl)P]Au(alkene)}+SbF6− | acs.org |

| Generic [AuCl(PR3)] | Silver Salt (e.g., AgSbF6) | [Au(PR3)]+ | pnas.org |

| [AuCl{P(C6H4-4-OMe)3}] + Ligand | NH4PF6 | [Au{P(C6H4-4-OMe)3}2]PF6 | rsc.org |

| DPPMPY(AuCl)2 | AgSbF6 or AgBF4 | [DPPMPY2Au4X2]2+ (X=Cl, Br) | ub.edu |

Preparation of Multinuclear Gold(I);Phosphane Clusters and Nanoparticles

The synthesis of multinuclear gold clusters and nanoparticles stabilized by phosphane ligands represents a significant advancement, bridging the gap between molecular complexes and bulk materials. These methods allow for the creation of materials with unique, size-dependent properties.

Controlled Synthesis of Size-Selected Clusters

Achieving atomic precision in the synthesis of gold clusters is a major challenge. One successful strategy involves the controlled reduction of Au(I) intermediate species. By carefully managing kinetic factors such as stirring speed and the rate of addition of the reducing agent (e.g., NaBH4), different-sized gold clusters can be selectively obtained. d-nb.info

Another key concept in producing monodisperse samples is "size-focusing," where an initial mixture of cluster sizes converges to a specific, highly stable size under particular conditions. cmu.edu Research has shown that phosphine ligands themselves can play an active role in this process. Triphenylphosphine (PPh3), for example, can act as a proactive etching agent, promoting the formation of specific closed-shell clusters like Au8 and Au9. This discovery points to a dynamic mechanism involving cycles of cluster growth and etching that ultimately leads to a nearly monodisperse product. acs.org

Advanced physical methods have also been developed. Magnetron sputtering, for instance, can be used to supply naked gold atoms into a solution of a diphosphine ligand like 1,3-bis(diphenylphosphino)propane (B126693) (dppp). This technique has been successfully used to synthesize specific cationic clusters, including [Au6(dppp)4]2+ and [Au11(dppp)5]3+, with the final cluster size being influenced by the ligand concentration. mdpi.com

Ligand-Stabilized Gold Nanoparticle Synthesis

Phosphine ligands are widely used to stabilize gold nanoparticles (AuNPs), creating a protective organic shell that controls particle size and solubility. A simple, one-step method for synthesizing phosphine-stabilized AuNPs involves the use of a mild reducing agent, 9-borabicyclo[3.3.1]nonane (9-BBN). This approach yields small nanoparticles, typically between 1.2 and 2.8 nm, with a narrow size distribution. The final particle size is dependent on the specific phosphine ligand used and the reaction conditions. acs.orgresearchgate.net

More complex, multi-step syntheses are also employed. For example, AuNPs capped with the chelating phosphine ligand 1,3-bis(diphenylphosphino)propane (dppp) can be prepared from a HAuCl4 precursor. The synthesis involves an initial reduction to form a AuCl(SMe2) intermediate, followed by ligand exchange with dppp (B1165662) to generate AuCl(dppp), and a final reduction step to create the capped nanoparticles. nsf.govnih.gov Furthermore, phosphine-stabilized nanoparticles can serve as versatile precursors for further functionalization through interfacial ligand exchange reactions, allowing for the creation of water-soluble nanoparticles by swapping the phosphine ligands with ionic thiol ligands. cmu.edu

Incorporation of Functionalized Phosphine Ligands

The synthesis of gold(I) complexes bearing phosphine ligands functionalized with chromophores has garnered significant interest due to their potential applications in luminescent materials and optoelectronics. jyu.firsc.orgrsc.org These complexes are typically prepared through the reaction of a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), with a pre-synthesized phosphine ligand that has a chromophoric moiety covalently attached. acs.org The choice of chromophore and its point of attachment to the phosphine are critical in determining the photophysical properties of the resulting gold(I) complex. rsc.org

Systematic studies have explored the impact of various chromophores, including carbazole (B46965), phenanthrene, triphenylene, and dibenzofuran, on the luminescent behavior of gold(I) phosphane complexes. jyu.firsc.orgacs.org For instance, two families of mononuclear gold(I) complexes with Au-chromophore units were synthesized, where the gold(I) atom is coordinated to phosphines and a chromophore like carbazole, phenanthrene, or dibenzofuran. acs.org The synthesis involved a two-step process starting with the preparation of the phosphane-Au-Cl derivative, followed by reaction with the respective chromophore. acs.org

The position of the chromophore, either on the phosphine ligand itself or on another ligand in the coordination sphere, significantly influences the electronic transitions, intersystem crossing (ISC), and aggregation-induced emission (AIE) phenomena. jyu.firsc.org Research has shown that the coordination environment and the specific placement of the chromophore can modulate the phosphorescence and aggregation behavior of these complexes. jyu.firsc.org Computational tools like Density Functional Theory (DFT) have been employed to understand the π-stacking and Au⋯π interactions that govern these properties in solution. jyu.fi

Detailed research findings on the synthesis and photophysical properties of these complexes are summarized in the table below.

| Chromophore | Phosphine Ligand | Synthetic Precursor | Key Finding |

| Carbazole | PMe₂ArXyl₂ | AuCl(tht) | The strong electron-donating nature of carbazole enhances intersystem crossing. acs.org |

| Phenanthrene | PMe₂ArXyl₂ | AuCl(tht) | Phenanthrene derivatives exhibit a strong heavy-atom effect. jyu.fi |

| Triphenylene | Various | AuCl(tht) | Triphenylene derivatives show aggregation-induced emission broadening. jyu.fi |

| Dibenzofuran | PCyp₂ArXyl₂ | AuCl(tht) | The bulkiness of the phosphine ligand affects the triplet state quantum yields. acs.org |

The incorporation of bulky and electron-rich phosphine ligands has been instrumental in advancing gold(I) catalysis. ncl.ac.uk These ligands enhance the stability and reactivity of the gold(I) center, often leading to improved catalytic performance in a variety of organic transformations. sigmaaldrich.com The steric hindrance provided by these ligands can prevent catalyst deactivation pathways and create a specific pocket around the metal center that influences selectivity. sigmaaldrich.com

A range of bulky, electron-rich phosphines have been successfully employed in the synthesis of gold(I) complexes. These include the KITPHOS family of ligands, which have demonstrated high efficiency in gold-catalyzed cycloisomerization reactions. ncl.ac.uk For example, gold(I) complexes of phenyl-substituted KITPHOS have been shown to be effective in the cycloisomerization of propargyl carboxamides to yield methylene (B1212753) oxazolines. ncl.ac.uk

Another significant class of ligands is the B9-connected carboranyl phosphines (B9-Phos). These ligands are exceptionally electron-releasing, surpassing even traditional alkyl phosphines and N-heterocyclic carbenes (NHCs) in their donor capacity. qucosa.de The synthesis of these sterically demanding phosphines, once challenging, has been achieved through Pd-catalyzed P-B coupling reactions with extended reaction times. qucosa.de Gold(I) complexes derived from dicarboranyl phosphines have shown superior catalytic activity in the hydroamination of alkynes compared to their monocarboranyl counterparts. qucosa.de

Furthermore, the development of "AuPhos," a family of mono-, di-, and tri-gold-substituted phosphines, represents a novel approach to creating extremely electron-rich phosphorus superbases. chemistryviews.org These are synthesized via salt metathesis or desilylation reactions. chemistryviews.org The high electron density at the phosphorus center arises from d-p lone pair repulsion between the gold d-electrons and the phosphorus lone pair. chemistryviews.org

The table below highlights key research findings related to gold(I) complexes with bulky and electron-rich phosphines.

| Phosphine Ligand | Synthetic Method | Key Research Finding |

| KITPHOS | Reaction with Au(I) precursor | Highly efficient in gold-catalyzed cycloisomerization of propargyl carboxamides. ncl.ac.uk |

| B9-Phos (Carboranyl Phosphines) | Pd-catalyzed P-B coupling | Dicarboranyl phosphine Au(I) complexes show superior performance in alkyne hydroamination. qucosa.de |

| BrettPhos | Reaction with Au(I) precursor | Effective in the oxidative cyclization to form enantioenriched azetidinones. sigmaaldrich.com |

| Me₄t-BuXPhos | Reaction with Au(I) precursor | Optimal for the intermolecular oxidation of alkynes to access chroman-3-ones. sigmaaldrich.com |

| AuPhos | Salt metathesis or desilylation | Forms extremely electron-rich phosphorus superbases with tunable electronic properties. chemistryviews.org |

Integrating phosphine ligands into macrocyclic structures, such as calixarenes and resorcinarenes, has led to the creation of gold(I) cavitands. beilstein-journals.org These architectures feature a well-defined cavity that can encapsulate substrates and influence the catalytic activity of the coordinated gold(I) center through spatial confinement and non-covalent interactions. beilstein-journals.orgresearchgate.net The synthesis of these sophisticated host-guest systems allows for the study of catalysis within a constrained environment, mimicking enzymatic pockets. researchgate.net

A notable example involves diametric phosphine gold(I) cavitands based on a calix researchgate.netarene scaffold, which adopt a 1,2,3-alternate conformation. beilstein-journals.orgbeilstein-journals.org These were synthesized and characterized in low-polarity solvents. beilstein-journals.org Preliminary catalytic studies on the cycloisomerization of 1,6-enynes revealed that the orientation of the gold(I) nuclei relative to the macrocyclic cavity can tune the selectivity of the reaction. beilstein-journals.org The synthesis typically involves the reaction of a diphosphine-functionalized calixarene (B151959) with a gold(I) source like (tht)AuCl.

Similarly, calix rsc.orgresorcinarene-based cavitands have been utilized to create organized architectures for gold(I) catalysis. researchgate.net These macrocycles serve as privileged scaffolds due to their synthetic accessibility and unique recognition properties. researchgate.net Gold(I) complexes of these cavitands have been employed in the enantioselective alkoxycyclization of 1,6-enynes. researchgate.net

The development of these macrocyclic-based catalysts represents a significant step towards controlling reactivity and selectivity in gold(I) catalysis by engineering the second coordination sphere of the metal. beilstein-journals.org

Key findings from the research on macrocyclic-based phosphine gold(I) cavitands are presented in the table below.

| Macrocyclic Scaffold | Synthetic Approach | Key Research Finding |

| Calix researchgate.netarene | Functionalization followed by Au(I) coordination | The orientation of the gold(I) center relative to the cavity tunes selectivity in 1,6-enyne cycloisomerization. beilstein-journals.orgbeilstein-journals.org |

| Calix rsc.orgresorcinarene | Functionalization followed by Au(I) coordination | Employed in the enantioselective alkoxycyclization of 1,6-enynes with good yields. researchgate.net |

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Elucidating Gold(I)-Phosphane Structures

A combination of spectroscopic and crystallographic methods is essential for the unambiguous structural elucidation of gold(I)-phosphane compounds. wits.ac.zarsc.orgnih.govniscpr.res.in

Multinuclear NMR spectroscopy is a cornerstone technique for characterizing gold(I)-phosphane complexes in solution. nih.govniscpr.res.in ¹H and ¹³C NMR spectra confirm the presence of the organic phosphane ligands by showing the expected signals, often with minor shifts upon coordination to the gold(I) center. rsc.orgnih.gov Two-dimensional NMR techniques, such as ¹H-¹H COSY and ¹H-¹³C HSQC, can be employed for complete signal assignment. rsc.orgniscpr.res.in

The most informative nucleus for these compounds is ³¹P. The coordination of a phosphane ligand to a gold(I) center invariably leads to a significant downfield shift in the ³¹P NMR signal compared to the free ligand. mdpi.comajol.info This deshielding effect is a direct consequence of the electron-withdrawing nature of the gold cation and serves as definitive evidence of the formation of a Au-P bond. mdpi.comajol.info For instance, the ³¹P NMR signal for TrippyPhos shifts from 19.0 ppm in its free form to 57.6 ppm upon complexation with gold(I). mdpi.com The magnitude of this shift provides insights into the electronic properties of the complex. scispace.com The chemical shift is sensitive to the nature of other ligands attached to the gold center, a phenomenon known as the trans influence. scispace.com

Table 1: Selected ³¹P NMR Chemical Shifts for Chloro-Gold(I)-Phosphane Complexes

| Compound Name | ³¹P Chemical Shift (δ, ppm) |

|---|---|

| Chloro(tri-tert-butylphosphine)gold(I) | 91.18 |

| Chloro(di-tert-butyl(methyl)phosphine)gold(I) | 58.18 |

| Chloro(di-tert-butyl(phenyl)phosphine)gold(I) | 79.65 |

Data sourced from reference

Mass spectrometry is a powerful tool for confirming the molecular weight and stoichiometry of gold(I)-phosphane complexes. wits.ac.zanih.gov Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Fast Atom Bombardment (FAB-MS) are commonly used. mdpi.commdpi.comnih.gov ESI-MS is particularly valuable as it is a "soft" ionization technique that often allows for the observation of the intact molecular ion, providing direct confirmation of the complex's formula. mdpi.comnih.gov The observed isotopic pattern for gold (¹⁹⁷Au is the only stable isotope) and the fragmentation patterns can yield further structural information. mdpi.com

ESI-MS has also proven instrumental in monitoring the real-time formation of phosphane-ligated gold clusters in solution. pnnl.govrsc.org By analyzing solution samples over time, researchers can identify reaction intermediates and elucidate the complex pathways leading to the formation of multinuclear gold clusters. pnnl.govrsc.org For example, the formation of species like [Au(L₄)ₓ(L₄O)ᵧ(PPh₃)₂]⁺ has been observed during the synthesis of gold clusters, providing insight into the nucleation process. pnnl.govrsc.org

Infrared (IR) spectroscopy provides key information about the bonding within gold(I)-phosphane complexes. wits.ac.za The coordination of the phosphane ligand to the gold atom is confirmed by shifts in the vibrational frequencies of the ligand and the appearance of new bands. mdpi.com A key diagnostic feature is the appearance of a stretching band corresponding to the Au-P bond, typically found in the 420–541 cm⁻¹ region. mdpi.com Additionally, shifts in the P-C stretching frequencies compared to the free phosphane ligand also indicate successful complexation. mdpi.com The absence or presence of specific bands, such as the C≡C-H stretch in alkynyl ligands, can confirm the coordination mode of polyfunctional ligands. mdpi.com

Table 2: Characteristic IR Frequencies for a Gold(I)-Phosphane Complex

| Complex | ν(C≡C) cm⁻¹ |

|---|---|

| [Au₂(C≡C(CH₂)₃C≡C)(dppe)] | 2119 |

Data sourced from reference csic.es

X-ray structures also reveal intermolecular interactions, such as aurophilic (Au···Au) interactions, which are weak relativistic effects that can influence crystal packing and the photophysical properties of the compounds. academie-sciences.fruef.fi These interactions are characterized by Au···Au distances shorter than the sum of their van der Waals radii (approximately 3.32 Å). academie-sciences.fruef.fi

Table 3: Selected Solid-State Structural Data for Gold(I)-Phosphane Complexes

| Compound | Au-P Bond Length (Å) | Au-Cl Bond Length (Å) | P-Au-Cl Angle (°) |

|---|---|---|---|

| 1a | 2.2190(6) | 2.2894(6) | 176.96(2) |

| 2a | 2.2321(11) | 2.2833(12) | 175.68(4) |

| 3a | 2.2447(8) | 2.3076(9) | 175.74(3) |

Data sourced from reference acs.org

Vibrational Spectroscopy (IR)

Investigation of Solution-Phase Structure and Dynamics

While solid-state structures provide a static picture, the behavior of gold(I)-phosphane complexes in solution can be dynamic, involving equilibria and exchange processes.

The Au-P bond in gold(I)-phosphane complexes can be labile, allowing for ligand exchange reactions. nih.gov These dynamics are crucial for understanding the reactivity of these complexes, particularly in catalysis. The process of ligand exchange can be monitored by techniques like NMR and ESI-MS. nist.govacs.org For example, ³¹P NMR can be used to follow the displacement of one phosphane ligand by another, with the appearance of new signals corresponding to the new species formed. tandfonline.comacs.org

Studies on triphenylphosphine-capped gold nanoparticles have shown that surface-bound Au(PPh₃)Cl units can be displaced by either free PPh₃ ligand or another Au(PPh₃)Cl complex. acs.org The rate constants for these exchange processes can be determined from solution-state NMR data. acs.org ESI-MS is also highly effective for studying ligand exchange equilibria, as it can identify the various species present in solution, such as [Au(PPh₃)ₓL₂₋ₓ]⁺ (where L is a diphosphine). nist.govresearchgate.net These studies have revealed that ligand exchange is a fundamental step in the formation of more complex, multinuclear gold clusters. researchgate.net The free energy of activation for ligand scrambling can also be determined using NMR band shape analysis. tandfonline.com

Solution-State Conformations

The behavior of gold(I)-phosphine complexes in solution is often dynamic, involving equilibria between species with different coordination numbers. nih.govd-nb.infonih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for elucidating the structures and dynamic processes of these complexes in the solution state. rsc.orgukzn.ac.za

Detailed research has shown that gold(I) phosphine (B1218219) complexes can exist in solution as two-, three-, or four-coordinate species. psu.edu The specific conformations are influenced by factors such as the nature of the phosphine ligand, the solvent polarity, and the presence of other coordinating or non-coordinating species. d-nb.info

For instance, studies on gold(I) complexes with ditertiary phosphino-o-carborane ligands in a mixed solvent system of CD₂Cl₂ and CD₃COCD₃ revealed the presence of multiple species in equilibrium. psu.edu The ³¹P{¹H} NMR spectra indicated the formation of dimeric two-coordinate [(AuBr)₂L], dimeric three-coordinate [(AuBr)₂L₂], monomeric three-coordinate [AuBrL], and four-coordinate [AuL₂]⁺ complexes. psu.edu

Ligand exchange is a common dynamic process observed in solutions of gold(I)-phosphine complexes. rsc.orgnih.gov The kinetics of these exchange processes can be studied by NMR line shape analysis. rsc.org For example, the ³¹P{¹H} NMR spectra of solutions containing [NEt₄][AuBr₂] and either PPhMe₂ or PBuⁿ₃ showed the presence of species with one, two, and three (or even four for PBuⁿ₃) coordinated phosphine ligands that exchange with one another at elevated temperatures. rsc.org The negative entropies of activation determined for these exchanges suggest an associative mechanism. rsc.org

The polarity of the solvent can significantly impact the solution-state behavior. d-nb.info In some cases, the formation of neutral or ionic complexes is determined by the solvent's polarity. d-nb.info Furthermore, intramolecular hydrogen bonding has been shown to stabilize tri-coordinated phosphane-gold(I) complexes in solution. d-nb.info

The table below presents ³¹P{¹H} NMR chemical shift data for various gold(I)-phosphine complexes in solution, illustrating the influence of coordination environment on the spectroscopic properties.

Research on water-soluble phosphane-gold(I) complexes has also provided valuable insights into their solution behavior. nih.gov For example, gold(I) complexes with tris-sulfonatophenyl phosphine (TPPTS) are stable in aqueous solutions for extended periods, as confirmed by ³¹P{¹H} NMR spectroscopy. nih.gov

The dynamic nature of these complexes is further exemplified by the behavior of a monometallic gold(I) complex of hexa-tert-butyl-octaphosphane. d-nb.inforesearchgate.net In solution, this complex undergoes a rapid exchange process where the gold(I) atom moves between two phosphorus donor atoms, a phenomenon elucidated by variable-temperature NMR spectroscopy. d-nb.inforesearchgate.net At –85 °C, this dynamic process slows sufficiently to observe the distinct species. researchgate.net

The following table summarizes research findings on the solution-state dynamics of specific gold(I)-phosphine complexes.

Computational and Theoretical Investigations of Gold I ;phosphane Systems

Quantum Chemical Methodologies

A range of quantum chemical methodologies has been employed to model gold(I) phosphane systems, from computationally efficient Density Functional Theory (DFT) to high-accuracy ab initio methods.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used method for investigating the properties of gold(I) phosphane complexes due to its balance of computational cost and accuracy. uky.edunih.govresearchgate.netnih.govacs.org DFT calculations have been instrumental in optimizing the geometries of these complexes, with functionals like B3LYP often employed. uky.edunih.gov For instance, studies have used DFT to compare computed geometries with X-ray crystal structures to validate the computational approach. uky.edu

DFT simulations have been utilized to examine the shapes, bond dissociation energies, and thermodynamic properties of various gold(I) phosphane precursors. researchgate.net These studies have revealed that there isn't a direct correlation between bond lengths and binding energies in these systems. researchgate.net Furthermore, DFT has been used to probe aggregation-induced phenomena in solution, identifying different types of non-covalent interactions such as π-stacking and Au⋯π interactions. jyu.firsc.org The influence of phosphine (B1218219) ligation on the thermodynamic stability, bonding, and electronic structure of gold nanoclusters has also been a focus of DFT studies, which have shown that phosphine ligands can stabilize "hidden" ground state geometries that are otherwise unstable. researchgate.netnih.gov

Several research efforts have utilized DFT to understand the stability of gold phosphine complexes. For example, the stability of complexes like [Au(PH3)n]+ (where n = 1-4) and [AuCl(PH3)n] (where n = 1-3) has been analyzed in detail. researchgate.net These calculations have shown that after the formation of a two-coordinate complex, further coordination of phosphine ligands is energetically less favorable. researchgate.net Relativistic effects, which are significant for gold, play a crucial role in this preference for two-coordination. researchgate.net

Table 1: Selected DFT Studies on Gold(I) Phosphane Systems

| Study Focus | DFT Functional(s) | Basis Set(s) | Key Findings |

|---|---|---|---|

| Geometry Optimization and Electronic Properties | B3LYP | SDD (for Au), 6-31G(d,p) (for other atoms) | Provided accurate geometric information and insights into HOMO-LUMO transitions. uky.edu |

| Precursor Stability and Reactivity | Not specified | Not specified | No clear relationship between bond lengths and binding energies; identified stable precursors for nanomaterial synthesis. researchgate.net |

| Aggregation Phenomena | Not specified | Not specified | Revealed diverse π-stacking and Au⋯π interactions in solution. jyu.firsc.org |

| Nanocluster Stability | Not specified | Not specified | Phosphine ligation stabilizes unique gold nanocluster geometries. researchgate.netnih.gov |

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for investigating the excited-state properties of gold(I) phosphane complexes, including their absorption and emission spectra. uky.edunih.govnih.gov TD-DFT calculations have been successfully used to assign experimental absorption bands and to understand the nature of electronic transitions, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge-transfer (MLCT). uky.edunih.gov

For example, TD-DFT has been employed to study the luminescence properties of gold phosphine thiolate complexes. acs.orgnih.gov These studies have shown that the emission often originates from a ligand-to-metal transition with some interligand character. nih.gov The calculations also revealed that the geometry of the complex can change significantly in the excited state. acs.orgnih.gov Furthermore, TD-DFT has been used to investigate the effect of ligand modifications on the optical properties of these complexes. acs.orgnih.gov

In a study of gold(I) complexes with chromophore-functionalized phosphines, TD-DFT calculations helped to corroborate experimental findings by providing insights into electronic transitions and S1–T1 gaps, which are crucial for understanding their photophysical properties. rsc.org The agreement between experimental UV-Vis spectra and calculated spectra from TD-DFT lends confidence to the theoretical models. uky.edu

High-Level Ab Initio Methods (e.g., CCSD(T))

For highly accurate calculations, high-level ab initio methods such as Coupled Cluster with Singles and Doubles and perturbative Triples (CCSD(T)) are employed. wikipedia.orgarxiv.org These methods, often referred to as the "gold standard" in quantum chemistry, provide benchmark data against which other methods, like DFT, can be compared. arxiv.orgarxiv.org

While computationally expensive, CCSD(T) calculations have been used to refine the energies of stationary points obtained from lower-level theories for gold(I) phosphane systems. acs.org This approach is crucial for obtaining accurate reaction barriers and understanding reaction mechanisms. acs.org For instance, the reliability of various DFT functionals for describing the torsional profiles of molecules has been benchmarked against CCSD(T)-level calculations. arxiv.org Such comparisons are vital for selecting the most appropriate computational method for a given chemical problem. stackexchange.com The use of high-level ab initio methods ensures a robust understanding of the intrinsic electronic properties of gold(I) phosphane complexes, providing a solid foundation for rational catalyst and materials design.

Analysis of Electronic Structure and Bonding

Understanding the electronic structure and the nature of the gold-phosphorus bond is fundamental to explaining the reactivity and properties of gold(I) phosphane complexes.

Molecular Orbital Analysis of Gold-Phosphorus Bonding

Molecular orbital (MO) analysis provides a detailed picture of the bonding interactions in gold(I) phosphane complexes. The gold-phosphorus bond is generally understood as a strong σ-donation from the phosphorus lone pair to an empty orbital on the gold(I) center.

Studies using Natural Bond Orbital (NBO) analysis have shown that the σ(Au-P) bond is formed from a hybrid orbital on the gold atom and a p-rich hybrid orbital on the phosphorus atom. This analysis also reveals the charge distribution within the molecule, indicating a significant positive charge on the phosphorus atom and a net charge on the gold atom that reflects its electron-accepting role.

Frontier molecular orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the reactivity of these complexes. In many gold(I) phosphane complexes, the HOMO is often centered on the gold atom, particularly involving its 5d orbitals, while the LUMO can be delocalized over the ligands. researchgate.netacs.org The energy gap between the HOMO and LUMO influences the electronic transitions and, consequently, the photophysical properties of the complex. researchgate.net The interaction between the orbitals of the ligand and the XAu fragment has been shown to be a key factor in the stability of these complexes. researchgate.net

Covalent Character and Lewis Acidity of Gold(I) Centers

The nature of the gold(I) center as a Lewis acid is a defining feature of its chemistry. Gold(I) is considered a "soft" Lewis acid, which explains its preference for binding to "soft" bases like phosphines and π-systems. mdpi.com The significant relativistic effects in gold lead to a contraction of the 6s orbital, which strengthens the Au-ligand bond. researchgate.netmdpi.com

Comparative studies have shown that the covalent character of the metal-phosphine bond is stronger in gold(I) complexes compared to their silver(I) and copper(I) counterparts. researchgate.netmdpi.com This increased covalency contributes to the stability and unique reactivity of gold(I) phosphane complexes. The Lewis acidity of the gold(I) center can be tuned by the nature of the ligands attached to it. mdpi.comnih.gov More electron-donating phosphine ligands can modulate the electrophilicity of the gold center. mdpi.com

Theoretical studies have provided a framework for understanding the superior Lewis acidity of cationic Au(I) species compared to other Group 11 metals. smith.edu This is attributed to the relativistically contracted valence s-orbital of gold, which results in a low-lying LUMO, making it a strong electron pair acceptor. smith.edu This strong Lewis acidity is a key factor in the ability of gold(I) phosphane complexes to activate various substrates in catalytic reactions. smith.edu

Table 2: Compound Names

| Compound Name |

|---|

| [Au(PH3)n]+ |

| [AuCl(PH3)n] |

| (5H-tetrazol-1-yl)(triphenylphosphine)gold |

| (TPA)AuSCH(CH3)2 |

| [(AuI)4(tppb)] |

| [(AuI)2(BINAP)] |

| [(o-Ph2P(C6H4)Acr)AuCl]+ |

| [(o-Ph2P(C6H4)Xan)AuCl]+ |

| [(o-Ph2P(C6H4)Carb)Au(tht)]2+ |

| [C(Ph)(ArN)]+ |

| [C(ArN)2]+ |

| [(o-Ph2P(C6H4)-9-N-methylacridinium)]+ |

| Au2PbP2 |

| Au2TlP2 |

| Au2HgP2 |

Influence of Relativistic Effects on Bonding and Stability

Relativistic effects, which become significant for heavy elements like gold, play a crucial role in the chemistry of gold(I);phosphane complexes. researchgate.netnih.gov These effects are responsible for the contraction of the 6s orbital and the expansion of the 5d orbitals of gold. wikipedia.orgsmith.edu This relativistic contraction of the 6s orbital leads to a significant strengthening of the gold-ligand bonds. smith.edu

One of the most notable consequences of relativistic effects in gold(I) chemistry is the phenomenon of aurophilicity, a weak, attractive interaction between two or more gold atoms. nih.govwikipedia.org These interactions, with a bond length of approximately 3.0 Å and a strength of about 7–12 kcal/mol, are comparable to hydrogen bonds. wikipedia.org Theoretical and observational studies indicate that relativistic expansion of the gold d orbitals contributes significantly to the binding energy of this interaction. wikipedia.org Computational studies have shown that relativistic effects are a dominant factor in aurophilic interactions. nih.gov For instance, calculations on gold chloride cluster anions demonstrated a significant shortening of the Au···Au distance when relativistic effects were included, highlighting their critical role. nih.gov

The stability of gold(I);phosphane complexes is also heavily influenced by these effects. Quantum theoretical methods have shown that for gold, a two-coordinate linear geometry (P-Au-P or P-Au-X, where X is a strongly coordinating ligand) is the most favored. researchgate.netnih.gov Relativistic effects reduce the tendency for phosphine coordination beyond this, in contrast to the lighter group 11 elements, copper and silver. researchgate.netnih.gov Instead of further ligand coordination, gold(I);phosphane units often prefer to form dimers or larger aggregates stabilized by aurophilic interactions. researchgate.netnih.gov

| Calculation Type | Au···Au Distance (Å) |

|---|---|

| Relativistic (ECP60MDF) | 3.32 |

| Non-Relativistic (ECP60MHF) | 4.23 |

Data sourced from computational studies on gold-chloride cluster anions. nih.gov

Mechanistic Pathways and Reaction Dynamics

Computational studies have been instrumental in mapping out the complex mechanistic pathways and reaction dynamics of gold(I);phosphane-catalyzed reactions.

Elucidation of Transition States and Energy Barriers

Density functional theory (DFT) calculations are widely used to identify transition states and determine the associated energy barriers for various steps in a catalytic cycle. nih.govresearchgate.netnih.gov This allows for a detailed understanding of the reaction's feasibility and the factors that control its rate and selectivity. For example, in the gold(I)-phosphine-catalyzed hydroamination of 1,3-dienes, DFT calculations revealed a multi-step mechanism. The most favorable pathway involves ligand substitution, nucleophilic attack of the carbamate (B1207046) on the activated diene, and a subsequent proton transfer. nih.govacs.org

Computational studies on the protodeauration of organogold compounds, a key step in many gold-catalyzed reactions, have shown that the energy barrier is significantly affected by the nature of the alkenyl group. researchgate.netacs.org Stronger Au-C bonds, which are influenced by the electronic properties of the substituents on the alkenyl group, lead to higher activation energies. researchgate.netacs.org Specifically, π-donating groups on the alkenyl moiety were found to accelerate the protodeauration step. researchgate.netacs.org

In the cycloisomerization of bromoallenyl ketones, DFT calculations explained the observed ligand-controlled regioselectivity. nih.gov While 1,2-Br migration was generally favored, the calculations showed that for certain gold(I) phosphine complexes, a counterion-assisted 1,2-H shift could become the preferred pathway, with a significantly lower activation free energy. nih.gov For instance, the triflate (OTf⁻) counterion was found to facilitate the 1,2-H shift, with a calculated activation free energy of only 9.6 kcal/mol. nih.gov

| Migration Type | Assisting Species | Activation Free Energy (kcal/mol) |

|---|---|---|

| 1,2-Br Migration | - | ~13 |

| 1,2-H Shift | OTf⁻ | 9.6 |

| 1,2-H Shift | BF₄⁻ | 20.2 |

| 1,2-H Shift | SbF₆⁻ | 29 |

Data from DFT calculations on the cycloisomerization of bromoallenyl ketones. nih.gov

Role of Proton Transfer in Gold(I)-Catalyzed Reactions

Proton transfer is a fundamental step in many gold(I)-catalyzed reactions, and computational studies have provided deep insights into its mechanism. researchgate.netnih.govacs.org These studies have shown that molecules like water, acetic acid, or even the substrate itself can act as proton shuttles, significantly lowering the energy barrier for the proton transfer step. sciencedaily.comresearchgate.net

In the gold(I)-phosphine-catalyzed addition of phenols to olefins, theoretical methods indicated that the most favorable pathway involves a concerted nucleophilic attack of the phenol (B47542) and proton transfer. researchgate.net The presence of a proton transfer agent, such as another phenol molecule or water, was found to dramatically decrease the energy barrier for this concerted transition state. researchgate.net Similarly, in the gold(I)-catalyzed hydroamination of alkenes, a novel pathway was identified where the triflate counteranion acts as a proton shuttle, assisting in the tautomerization of the benzyl (B1604629) carbamate nucleophile and facilitating the proton transfer. nih.govacs.org

Computational investigations of gold-catalyzed alkyne hydration have also highlighted the role of proton shuttles. mdpi.com When water is present in excess, it can form a network of hydrogen bonds to facilitate proton transfer. mdpi.com In other cases, the counteranion can act as a proton shuttle. mdpi.com

Intermediates in Catalytic Cycles (e.g., Gold Vinylidene Species)

Computational chemistry has been crucial in identifying and characterizing transient intermediates in gold(I)-catalyzed reactions, such as gold vinylidene species. nih.gov These highly reactive intermediates are often proposed based on mechanistic studies and then validated through theoretical calculations. nih.gov

In dual gold catalysis, for example, the reaction of diynes can proceed through a gold vinylidene-like intermediate formed via a 5-exo-dig cyclization. nih.govacs.org Natural Bond Orbital (NBO) analysis of these species indicated no significant gold-carbon double bond character. nih.govacs.org Theoretical calculations have also predicted that the formation of gold vinylidenes from terminal alkynes can occur through a complex, bifurcated pathway. nih.gov

The reactivity of these gold vinylidene intermediates has also been explored computationally. They have been shown to undergo facile intramolecular C(sp³)-H insertions, as well as O-H and N-H insertions. nih.gov In some cases, these intermediates can be trapped or undergo further transformations, leading to a diverse array of products. researchgate.netresearchgate.net

Computational Prediction of Ligand Effects and Catalytic Performance

Computational methods are increasingly used to predict how modifying the phosphine ligand will affect the performance of a gold(I) catalyst, guiding the rational design of more efficient catalytic systems.

Steric and Electronic Parameter Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are being developed to correlate the steric and electronic properties of phosphine ligands with the observed catalytic activity and selectivity. ukri.orgnih.gov These models use a variety of calculated descriptors to quantify ligand properties.

Electronic descriptors characterize the electron-donating or -withdrawing nature of the ligand. These can include properties like the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), atomic charges, and dipole moments. mdpi.com For instance, in the protodeauration of organogold compounds, theoretical studies confirmed that electron-rich phosphine ligands like PMe₃ accelerate the reaction due to their strong electron-donating nature, which provides a thermodynamic driving force. researchgate.netacs.org Conversely, in other reactions, electron-withdrawing groups on the ligand can promote the initial substrate activation step. nih.gov

Steric descriptors quantify the bulkiness of the ligand. researchgate.net Common examples include the Tolman cone angle and the percent buried volume (%Vbur). nih.gov These parameters can be correlated with reaction rates and selectivities. For example, in some gold-catalyzed reactions, bulky ligands have been found to stabilize dinuclear complexes or prevent their formation, thereby avoiding catalyst decomposition. mdpi.com In enantioselective catalysis, the steric profile of the chiral ligand creates a specific binding pocket around the metal center, which is crucial for controlling the stereochemical outcome. nih.gov Computational tools can be used to analyze these chiral pockets and predict enantioselectivities. nih.gov

The development of these correlative models allows for the virtual screening of potential ligands, enabling chemists to prioritize the synthesis of the most promising candidates for a given catalytic transformation. ukri.org

Modeling Aggregation Phenomena (e.g., Noncovalent Interaction (NCI) Analysis)

The aggregation of gold(I)-phosphane complexes, driven by subtle noncovalent interactions, is a key determinant of their physical and chemical properties, including their fascinating luminescence. rsc.orgjyu.fi Computational and theoretical investigations, particularly Noncovalent Interaction (NCI) analysis, have become indispensable tools for elucidating the nature and strength of the forces governing these aggregation phenomena. rsc.orgjyu.fimdpi.com

NCI analysis is a computational method rooted in density functional theory (DFT) that allows for the visualization and characterization of noncovalent interactions in real space. mdpi.compnas.org It is based on the electron density (ρ) and its derivatives, providing a graphical representation of interaction regions. mdpi.compnas.org These visualizations typically color-code isosurfaces to distinguish between different types of interactions:

Blue or green surfaces indicate attractive interactions, such as hydrogen bonds and van der Waals forces. pnas.orgacs.org The blue regions signify stronger attractive forces, while green denotes weaker van der Waals interactions. pnas.orgacs.org

Red or orange surfaces signify repulsive interactions, which arise from steric hindrance or electrostatic repulsion. mdpi.comacs.org

Detailed Research Findings:

Computational studies have provided profound insights into the aggregation of gold(I)-phosphane systems. These investigations often involve the optimization of dimeric or larger cluster geometries to identify the most stable aggregation motifs. rsc.orgacs.org Subsequent NCI analysis on these optimized structures reveals the specific noncovalent interactions at play.

A recent study on gold(I) complexes with phosphine ligands functionalized with chromophores like triphenylene, phenanthrene, and carbazole (B46965), employed DFT and NCI analysis to probe aggregation-induced photophysical phenomena. rsc.orgjyu.firsc.org The NCI plots for the dimeric structures of these complexes revealed that while π-stacking interactions were predominant, other forces such as Au⋯π and Au⋯C interactions also played a significant role in stabilizing the aggregates. rsc.org The calculated negative free energies of dimer formation suggested that these aggregated species are likely present even in dilute solutions. rsc.org

In another example, the investigation of organometallic alkynylphosphinegold(I) complexes featuring a phenylene-terpyridine moiety revealed multiple noncovalent interactions in the solid state, including antiparallel π-π stacking, C-H⋯π, and C-H⋯Au interactions. nih.gov DFT calculations on a dimeric model with an antiparallel orientation of the terpyridine fragments indicated that this arrangement leads to the formation of new singlet and triplet states with lower energy compared to the monomer, explaining the observed aggregation-induced emission. nih.gov

Furthermore, theoretical work on the initial growth mechanisms of gold-phosphine clusters, starting from AuClPR₃ precursors, has shown that dispersion forces are crucial in determining the structures of larger aggregates like trimers. acs.org The inclusion of a classical dispersion term in the calculations can lead to different trimer structures compared to standard DFT methods. acs.org

NCI analysis has also been instrumental in identifying and characterizing less conventional interactions. For instance, in cationic gold(I) complexes with ditopic phosphine-ammonium ligands, NCI plots provided compelling evidence for the existence of N–H∙∙∙Au hydrogen bonds. pnas.org The analysis showed a distinct blue isosurface indicative of a strong attractive interaction between the ammonium (B1175870) proton and the gold center. pnas.org Similarly, in complexes containing phosphide (B1233454) bridging ligands, NCI analysis visualized the stabilizing aurophilic Au(I)⋯Au(I) interaction as a blue isosurface, confirming its nature as a strong non-covalent interaction. mdpi.com

The power of NCI analysis is further demonstrated in its ability to rationalize stereoselectivity in gold-catalyzed reactions. In the gold(I)-catalyzed cyclization of a 1,6-enyne, NCI plots of the transition states showed that more extensive green surfaces, representing attractive noncovalent interactions, were present in the lowest-energy transition state, highlighting the crucial role of these forces in stabilizing the favored reaction pathway. acs.org

These examples underscore the capability of NCI analysis and other computational methods to provide a detailed and nuanced understanding of the aggregation behavior of gold(I)-phosphane complexes, linking their supramolecular structures to their observed properties.

Interactive Data Tables:

Table 1: Noncovalent Interactions in Gold(I)-Phosphane Dimers

| Complex Type | Dominant Noncovalent Interactions | Other Contributing Interactions | Computational Method | Reference |

| Gold(I) with chromophore-functionalized phosphines | π-stacking | Au⋯π, Au⋯C | DFT, NCIplot | rsc.org |

| Alkynylphosphinegold(I) with phenylene-terpyridine | Antiparallel π-π stacking | C-H⋯π, C-H⋯Au | DFT | nih.gov |

| Cationic Gold(I) with phosphine-ammonium ligands | N–H∙∙∙Au hydrogen bond | Electrostatic, Orbital | DFT, NCIplot, AIM, NBO | pnas.org |

| Gold(I) with phosphide bridging ligands | Aurophilic Au(I)⋯Au(I) | - | DFT, NCIplot | mdpi.com |

Table 2: Key Findings from Computational Studies on Gold(I)-Phosphane Aggregation

| Study Focus | Key Finding | Significance | Computational Approach | Reference |

| Aggregation-induced emission | Dimerization through π-stacking and Au-involved contacts leads to new emissive states. | Explains the luminescence changes upon aggregation. | DFT, NCIplot | rsc.orgnih.gov |

| Initial cluster growth | Dispersion forces significantly influence the structure of trimers and larger clusters. | Highlights the importance of including dispersion corrections in calculations. | BP86/TZV with and without dispersion | acs.org |

| Unconventional hydrogen bonding | Provided strong evidence for N–H∙∙∙Au hydrogen bonds. | Expands the understanding of hydrogen bonding to include gold as an acceptor. | DFT, NCIplot, AIM, NBO | pnas.org |

| Role of aurophilic interactions | Visualized and confirmed the stabilizing nature of Au(I)⋯Au(I) interactions in phosphide-bridged complexes. | Demonstrates the utility of NCI in characterizing metallophilic interactions. | DFT, NCIplot | mdpi.com |

| Stereoselectivity in catalysis | Noncovalent interactions in the transition state were shown to control the enantioselectivity of the reaction. | Provides a rational basis for designing more selective catalysts. | DFT, NCIplot | acs.org |

Coordination Chemistry Principles of Gold I ;phosphane Complexes

Geometric Preferences and Coordination Numbers

Linear Two-Coordinate Gold(I) Arrangements

Gold(I) complexes, being d¹⁰ species, predominantly favor a two-coordinate, linear geometry. wikipedia.orgresearchgate.net This preference is a consequence of relativistic effects, which cause a significant contraction of the 6s orbital, strengthening the Au-ligand bond. researchgate.net This strong σ-donation from ligands like phosphines stabilizes the linear L-Au-L arrangement. wikipedia.orgresearchgate.net Quantum theoretical studies have shown that for complexes of the form [Au(PH₃)ₙ]⁺ and [AuCl(PH₃)ₙ], the most stable configuration is a two-coordinate linear geometry. nih.govacs.org Further coordination by additional phosphine (B1218219) ligands is energetically less favorable. nih.govacs.org The energy gain to form a three-coordinate species from a two-coordinate one is significantly less than the initial coordination energy. nih.govacs.org This pronounced tendency for linear two-fold coordination is a key feature that distinguishes gold(I) chemistry from that of its lighter congeners, copper(I) and silver(I), which more readily adopt higher coordination numbers. acs.orgwiley-vch.de

Influence of Ancillary Ligands on Coordination Geometry

While linear two-coordination is the norm for gold(I)-phosphine complexes, the nature of ancillary ligands can influence the coordination geometry. researchgate.netacs.org The presence of a strongly coordinating ancillary ligand (X), such as a halide, leads to the formation of linear P-Au-X arrangements. nih.govacs.org However, the introduction of certain bidentate or polydentate ligands can lead to deviations from linearity and even higher coordination numbers. For instance, the use of a tritertiary phosphine ligand has been shown to result in a complex containing both tetrahedral and linear Au(I) centers. researchgate.net In some cases, weak interactions with other donor atoms in the ligand can lead to distorted geometries. rsc.org Computational studies on (Phen)R₃PAu(I)NTf₂ complexes have shown that the accessibility of tri-coordinate species is influenced by the trans influence of the phosphine ligand. researchgate.netnih.gov

Stability and Reactivity of the Gold(I)-Phosphine Bond

The gold(I)-phosphine bond is known for its significant stability, which is attributed to the strong covalent character of the interaction. researchgate.net Gold(I) is a soft acid and readily forms strong bonds with soft Lewis bases like phosphines. researchgate.net Comparative studies have demonstrated that the Au-P bond is stronger than the analogous bonds with copper(I) or silver(I). researchgate.net This enhanced stability is a key reason for the prevalence of phosphine ligands in gold(I) chemistry, as they effectively stabilize the metal center against reduction to metallic gold(0). wikipedia.org

The reactivity of the Au-P bond is, however, dynamic in solution, and ligand exchange can occur. researchgate.net The stability and reactivity can be modulated by the electronic and steric properties of the phosphine ligand. For instance, the oxidation of gold(I) to gold(III) can be influenced by the nature of the phosphine ligand. nih.gov Weakly σ-donating phosphine ligands can promote the accessibility of higher coordination states, which is believed to be a critical step in oxidative addition reactions. researchgate.netnih.gov

Role of Phosphine Ligand Sterics and Electronics in Coordination

The steric and electronic properties of phosphine ligands play a pivotal role in determining the structure, stability, and reactivity of gold(I) complexes. rsc.orgsemanticscholar.orgchemistryviews.org

Tuning Electronic Properties through Phosphine Substitution

The electronic properties of the phosphine ligand, specifically its σ-donating ability, can be systematically tuned by altering the substituents on the phosphorus atom. chemistryviews.org Electron-donating groups on the phosphine enhance its σ-donor strength, leading to a stronger Au-P bond. Conversely, electron-withdrawing groups decrease the σ-donor strength. uniovi.es This modulation of electronic properties has been shown to influence the reactivity of the gold(I) center. researchgate.netnih.gov For example, gold(I) complexes with less σ-donating phosphine ligands exhibit a faster rate of oxidative addition. researchgate.netnih.gov Recent research has also explored the functionalization of phosphine ligands with chromophores to tune the luminescent properties of gold(I) complexes. rsc.orgresearchgate.net

Aurophilic Interactions in Gold(I);Phosphane Complexes and Clusters

Aurophilicity refers to the propensity of gold(I) centers to form weak, non-covalent interactions with each other, even in the absence of a formal chemical bond. wikipedia.org This attractive interaction, termed an Au···Au interaction or aurophilic bond, occurs between closed-shell d¹⁰ gold(I) ions. nih.gov These interactions are noteworthy as they overcome the expected electrostatic repulsion between the positively charged metal centers. rsc.org The strength of an aurophilic bond is estimated to be between 7 and 12 kcal/mol (approximately 20–50 kJ/mol), a magnitude comparable to that of a hydrogen bond. wikipedia.orguchile.cl Aurophilic interactions significantly influence the structural chemistry of gold(I);phosphane complexes, dictating their molecular and crystal structures and leading to the formation of dimers, trimers, chains, or more complex clusters. nih.govresearchgate.net This phenomenon is a key factor in understanding the unique photophysical properties, such as luminescence, observed in many of these compounds. rsc.orgchinesechemsoc.org

Experimental Observation of Au···Au Contacts

The primary and most definitive evidence for aurophilic interactions comes from single-crystal X-ray diffraction studies. wikipedia.org These analyses provide precise measurements of interatomic distances, revealing that the Au···Au contacts in many gold(I);phosphane complexes are significantly shorter than the sum of their van der Waals radii (approximately 3.32 Å). chinesechemsoc.org These short distances provide compelling evidence of an attractive force between the gold(I) centers. researchgate.net

The presence and strength of aurophilic interactions can be influenced by the steric and electronic properties of the phosphane ligands. The geometry of the ligands can be designed to pre-organize the complex for intramolecular aurophilic interactions. mdpi.com For instance, in dimeric gold(I) chloride complexes with a 1,5-diaza-3,7-diphosphacyclooctane scaffold, the conformation of the ligand backbone directly facilitates strong intramolecular Au···Au contacts. mdpi.com

Experimental observations have documented a range of Au···Au distances, typically between 2.9 Å and 3.4 Å. rsc.org In some dinuclear gold(I) complexes, aurophilic interactions are observed in the excited state even when the distance between the gold ions is large in the ground state (e.g., ~5 Å), contracting to ~2.9 Å upon excitation. researchgate.net This excited-state interaction is crucial for the phosphorescent properties of these materials. mdpi.comresearchgate.net

Some gold(I);phosphane complexes exhibit polymorphism, where different crystal forms of the same compound can show varying degrees and types of intermolecular interactions. For example, a specific tris(azolyl)phosphine gold(I) chloride complex is known to crystallize in polymorphs that are stabilized by either Au···Au interactions or by short Au···Cl contacts instead. researchgate.net

Below is a table summarizing experimentally observed Au···Au distances in selected gold(I);phosphane complexes.

| Complex Type | Au···Au Distance (Å) | Comment | Reference |

|---|---|---|---|

| Dimeric bisphosphine gold(I) chloride complex | 2.9977(6) | Intramolecular interaction in a complex with a 1,5-diaza-3,7-diphosphacyclooctane ligand. | mdpi.com |

| Dimeric bisphosphine gold(I) iodide complex | 3.1680(5) | Intramolecular interaction in a complex with a 1,5-diaza-3,7-diphosphacyclooctane ligand. | mdpi.com |

| Trimeric [(CF3Ph)3PAuC≡CPh] | 2.95 and 3.15 | Intermolecular interactions leading to a trimeric crystal structure. | chinesechemsoc.org |

| [Tris(1-methylimidazol-2-yl)phosphine]gold(I) chloride polymorph | 3.0393(4) | Strong intermolecular aurophilic interaction observed in one of its polymorphs. | researchgate.net |

| General Unsupported Complexes | 2.9 - 3.4 | Typical range for substantiated intermolecular Au···Au interactions in the solid state. | rsc.org |

Theoretical Descriptions of Aurophilicity

Theoretical calculations have been indispensable in elucidating the nature of aurophilic interactions. The attraction between closed-shell gold(I) centers is primarily attributed to a combination of electron correlation and, crucially, relativistic effects. wikipedia.orguchile.cl Relativistic effects are particularly significant for heavy elements like gold and are considered a primary reason why aurophilicity is more pronounced for gold than for lighter group 11 elements like copper or silver. wikipedia.orgnih.gov

Quantum mechanical calculations, including Density Functional Theory (DFT) and high-level ab initio methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), have been employed to analyze and quantify these interactions. nih.govnih.gov Theoretical studies show that relativistic effects cause a contraction of the gold 6s orbital and an expansion of the 5d orbitals. wikipedia.org This expansion allows for effective orbital overlap and dispersion forces between the d¹⁰ centers, contributing significantly to the attractive interaction. It has been estimated that relativistic effects are responsible for approximately 28% of the binding energy in the aurophilic interaction. wikipedia.org

Computational models have been used to investigate model gold(I);phosphane systems, such as the dimer of H₃PAuH. nih.govacs.org These studies have provided estimates for the strength of the aurophilic bond. For instance, a combination of DFT and wave function theory (WFT) calculated the strength of the aurophilic bond in (HAuPH₃)₂ to be 5.7 kcal/mol at an Au-Au distance of 3.09 Å. nih.govacs.org

Different computational methods have varying success in describing aurophilicity. While MP2 calculations are often used, they can overestimate the strength of the interaction. uchile.cl Conversely, some common DFT functionals, such as B3LYP, may fail to adequately describe the weak attraction, whereas others like PBE provide a more intermediate and sometimes more accurate description. uchile.cl More advanced methods, such as Hirshfeld atom refinement, which combines experimental X-ray diffraction data with wavefunction calculations, have confirmed the importance of both electron correlation and relativistic corrections in accurately characterizing the electron density distribution in Au···Au contacts. nih.govresearchgate.net These studies reveal that relativistic effects have a dominant influence on the electron density in the metal core region and along the noncovalent interaction pathway. nih.gov

Catalysis by Gold I ;phosphane Complexes

General Principles of Homogeneous Gold(I) Catalysis

Homogeneous gold catalysis has become a significant tool in organic synthesis, primarily utilizing the carbophilic Lewis acidic nature of gold(I) and gold(III) species to activate unsaturated carbon-carbon bonds. uchicago.edursc.org Cationic gold(I) complexes, in particular, are highly effective catalysts for the electrophilic activation of alkynes, allenes, and alkenes. sci-hub.se This enhanced reactivity is attributed to the low-lying LUMO (Lowest Unoccupied Molecular Orbital) and poor back-donation characteristics of the cationic gold species. sci-hub.se The properties of these gold(I) complexes can be readily adjusted, both sterically and electronically, by modifying the ancillary ligands, which in turn modulates their catalytic activity. nih.govurv.cat

Electrophilic Activation of Unsaturated Substrates

The fundamental principle of catalysis by gold(I) phosphane complexes lies in their ability to act as soft, carbophilic Lewis acids, selectively activating carbon-carbon multiple bonds for nucleophilic attack. uchicago.edursc.org Cationic gold(I) complexes are particularly potent in this regard. sci-hub.se The activation process typically begins with the coordination of the unsaturated substrate, such as an alkene or alkyne, to the cationic gold(I) center. sci-hub.se This coordination lowers the energy of the LUMO of the unsaturated bond, rendering it more susceptible to attack by a nucleophile. rsc.org

The general mechanism involves the formation of a π-complex between the gold(I) catalyst and the substrate. sci-hub.se This is followed by the intermolecular or intramolecular addition of a nucleophile to the activated unsaturated bond. sci-hub.se The resulting intermediate can then undergo various transformations, often involving protonolysis, to regenerate the active gold(I) catalyst and yield the final product. sci-hub.se This process allows for the construction of new carbon-carbon and carbon-heteroatom bonds under mild reaction conditions. nih.govacs.org

The electrophilicity of the gold(I) complex is a key factor influencing its catalytic efficacy. This can be tuned by the choice of the phosphane ligand. nih.gov Less electron-donating ligands, such as phosphites, result in more electrophilic and, consequently, more active gold(I) catalysts. rsc.org Conversely, more donating ligands like N-heterocyclic carbenes (NHCs) lead to less electrophilic complexes. nih.gov Phosphine (B1218219) ligands offer a balance, making them versatile for a wide range of transformations. nih.gov

Advantages of Gold(I) Catalysts (e.g., Air and Moisture Tolerance)

A significant advantage of homogeneous gold(I) catalysts is their notable tolerance to both air and moisture. rsc.orgsci-hub.se This robustness allows for reactions to be conducted under "open flask" conditions, simplifying experimental procedures and enhancing their practical utility. sigmaaldrich.com The high oxidation potential between Au(I) and Au(III) makes the gold species resistant to oxidation. rsc.org This inherent stability contributes to their compatibility with a wide array of functional groups. sigmaaldrich.com

Furthermore, gold catalysts often exhibit high catalytic reactivity and good chemical selectivity under mild reaction conditions. nih.gov The catalytic activity of gold is often enhanced in the presence of moisture, a distinct advantage over many other transition metal catalysts that are deactivated by water. acs.orgicp.ac.ru This property is particularly beneficial for large-scale industrial applications where stringent anhydrous conditions can be costly and difficult to maintain. The tolerance to air and moisture, coupled with their unique reactivity, has established gold(I) phosphane complexes as powerful and practical catalysts in modern organic synthesis. sci-hub.senih.gov

Specific Catalytic Transformations

Hydrofunctionalization Reactions

Gold(I)-phosphine complexes have proven to be effective catalysts for the hydroamination of alkenes and dienes, representing a direct and atom-economical method for the synthesis of amines. uchicago.eduresearchgate.net The catalyst system, often generated in situ from a gold(I)-phosphine chloride precursor and a silver salt like silver triflate (AgOTf), activates the carbon-carbon double bond towards nucleophilic attack by an amine. acs.org

Theoretical studies on the hydroamination of 1,3-dienes catalyzed by Ph₃PAuOTf have elucidated the reaction mechanism. acs.orgnih.gov The most favorable pathway involves the initial displacement of the triflate anion by the diene to form a gold-diene π-complex. acs.orgnih.gov This is followed by the external attack of the amine nucleophile on the activated diene. acs.org A key step in the process is the proton transfer from the nitrogen atom to a carbon atom of the former double bond. nih.gov This proton transfer can be facilitated by the triflate counterion acting as a proton shuttle, which lowers the activation barrier for this step. nih.gov

In the case of dienes, the reaction typically proceeds with high regioselectivity, favoring the 1,2-addition product to yield allylic amines. uchicago.eduorganic-chemistry.org For instance, the hydroamination of 1,3-dienes with carbamates and sulfonamides using Ph₃PAuOTf as a catalyst proceeds efficiently at room temperature. organic-chemistry.org The reaction mechanism is believed to involve the formation of a gold(I)-diene complex, which is then attacked by the nucleophile. uchicago.eduorganic-chemistry.org Subsequent protonolysis of the resulting carbon-gold bond regenerates the catalyst and releases the allylic amine product. uchicago.edu

The scope of gold-catalyzed hydroamination has been extended to various nitrogen nucleophiles, including carbamates, sulfonamides, and ureas, and can be applied to both intermolecular and intramolecular reactions. beilstein-journals.org The development of enantioselective variants has also been a focus, with chiral gold(I) complexes enabling the synthesis of optically active nitrogen-containing compounds. mdpi.comnih.gov

Table 1: Gold(I)-Catalyzed Hydroamination of Dienes with Various Nucleophiles

| Diene Substrate | Nucleophile | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1,3-Butadiene | Benzyl (B1604629) carbamate (B1207046) | Ph₃PAuOTf | Dichloroethane | Room Temp | High | organic-chemistry.org |

| Isoprene | p-Toluenesulfonamide | Ph₃PAuOTf | Toluene | 85 | Good | beilstein-journals.org |

| 1,3-Cyclohexadiene | Benzyl carbamate | Ph₃PAuOTf | Dichloroethane | Room Temp | Good | organic-chemistry.org |

The intermolecular addition of phenols to unactivated olefins is another important transformation catalyzed by gold(I)-phosphine complexes. organic-chemistry.orgnih.gov The catalyst Ph₃PAuOTf has been shown to be highly effective for this reaction, proceeding under mild conditions to afford the corresponding ether products. organic-chemistry.orgnih.gov This method provides a valuable alternative to traditional acid-catalyzed or metal-catalyzed procedures that often require harsh conditions or employ toxic reagents. organic-chemistry.org

The proposed mechanism for this reaction involves the activation of the olefin by the cationic gold(I) species, making it susceptible to nucleophilic attack by the phenol (B47542). organic-chemistry.org Theoretical studies suggest that the reaction proceeds through a concerted pathway. acs.orgresearchgate.net This involves the substitution of the triflate ligand by the alkene, followed by a simultaneous nucleophilic attack of the phenol's oxygen atom on one carbon of the double bond and a proton transfer from the hydroxyl group to the other carbon. acs.orgresearchgate.net The presence of a proton transfer agent, such as another molecule of phenol or water, can significantly lower the activation energy barrier for this concerted step by acting as a proton shuttle. acs.orgresearchgate.net

The reaction is generally efficient for a variety of phenols and olefins, including those that are typically unreactive. organic-chemistry.org For example, the addition of phenol to 1-octene (B94956) proceeds with good yield in the presence of Ph₃PAuOTf. organic-chemistry.org The catalyst system generated from Ph₃PAuCl and AgOTf also provides high yields. organic-chemistry.org This transformation highlights the ability of gold(I) catalysts to facilitate challenging carbon-oxygen bond-forming reactions. organic-chemistry.org

Table 2: Gold(I)-Catalyzed Addition of Phenols to Olefins

| Phenol Substrate | Olefin Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenol | 1-Octene | Ph₃PAuOTf | Not specified | Not specified | 78 | organic-chemistry.org |

| Phenol | Styrene | Ph₃PAuOTf | Not specified | Not specified | 84 (with AgOTf) | organic-chemistry.org |

| p-Methoxyphenol | Norbornene | Ph₃PAuOTf | Not specified | Not specified | Good | organic-chemistry.org |

Hydroamination of Alkenes and Dienes

Cycloisomerization Reactions

Cycloisomerization reactions, which involve the intramolecular rearrangement of an acyclic precursor to form a cyclic product, represent a highly atom-economical approach to constructing complex molecular architectures. Gold(I)-phosphane complexes are particularly adept at catalyzing such transformations, converting readily available starting materials into valuable carbocyclic and heterocyclic scaffolds. nih.govfrontiersin.orgacs.org

The cycloisomerization of enynes (molecules containing both an alkene and an alkyne) is a hallmark transformation in gold catalysis. acs.org Cationic gold(I)-phosphane complexes effectively activate the alkyne moiety, rendering it susceptible to intramolecular attack by the pendant alkene. This process typically proceeds through the formation of a key cyclopropyl (B3062369) gold-carbene intermediate, which can then undergo various skeletal rearrangements to afford a diverse range of products. acs.orgrsc.org The reaction pathway and final product are often dictated by the substitution pattern of the enyne substrate, the nature of the tether connecting the two functional groups, and the specific gold catalyst employed. acs.orgrsc.org

For instance, the cycloisomerization of 1,6-enynes can lead to the formation of bicyclo[4.1.0]heptene derivatives through a formal [4+2] cycloaddition. The reaction of 1,6-enynes bearing an aryl group on the alkyne can be catalyzed by gold(I) complexes with bulky phosphine ligands to yield tricyclic products. The enantioselectivity of these reactions can be controlled by employing chiral phosphine ligands. acs.orgchemrxiv.org